4-溴苯甲醛肟

描述

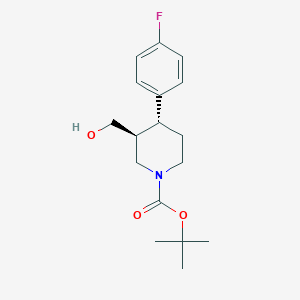

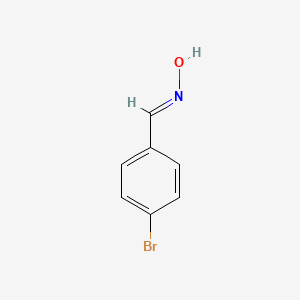

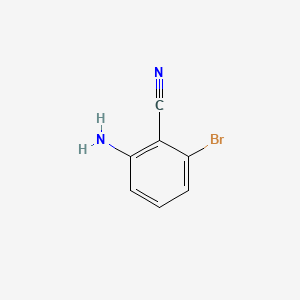

4-Bromobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromobenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成过程

选择性邻溴化反应

4-溴苯甲醛肟在合成取代的2-溴苯甲醛中通过选择性钯催化的邻溴化反应中使用。该过程涉及O-甲氧肟作为导向基团,合成产物整体产率良好 (Dubost et al., 2011)。

吲哚合成

它参与了与芳基肼在甲苯中进行的简便钯催化合成1-芳基-1H-吲哚的反应。该方法产生了良好产率的1-芳基-1H-吲哚,展示了其在构建复杂有机结构中的实用性 (Cho et al., 2004)。

异吲哚啉酮的生产

在异吲哚啉酮的合成中,4-溴苯甲醛肟在碳一氧化物压力下与初级胺反应,由钯催化,展示了其在构建含氮杂环化合物中的作用 (Cho et al., 2009)。

化学相互作用和转化

催化的环状乙烯钯化反应

该化合物参与了芳香醛的催化环状乙烯钯化反应,导致吲哚醇和吲哚酮的产生。这突显了其在复杂化学转化中的作用 (Gevorgyan et al., 1999)。

晶体结构分析

对其晶体结构以及其他衍生物的研究提供了对不同构象和氢键模式的洞察,对于理解分子相互作用和设计至关重要 (Gomes et al., 2018)。

生物和环境应用

植物生长调节

已确定其在植物生长调节中具有生物活性。溴原子的引入增强了其植物毒性活性,使其在农业化学中具有相关性 (Yoshikawa & Doi, 1998)。

线粒体和叶绿体反应

对其在植物线粒体和叶绿体反应上的影响的研究表明其对细胞代谢和能量生成过程可能产生影响 (Moreland & Blackmon, 1970)。

作用机制

Target of Action

Oximes in general are known to interact with carbonyl compounds, specifically aldehydes and ketones .

Mode of Action

The mode of action of 4-Bromobenzaldehyde oxime involves the interaction of the oxime group with carbonyl compounds. The nitrogen atom in the oxime acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group . This results in the formation of a new C-N bond and the conversion of the carbonyl group to a hydroxyl group .

未来方向

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research will likely continue to explore the diverse applications of oximes, including 4-Bromobenzaldehyde oxime.

生化分析

Biochemical Properties

4-Bromobenzaldehyde oxime plays a significant role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission. The oxime group in 4-Bromobenzaldehyde oxime can reactivate these enzymes by nucleophilic attack on the phosphorylated serine residue in the active site, thereby reversing the inhibition caused by organophosphates . This interaction is essential for understanding the detoxification mechanisms in biochemical systems.

Molecular Mechanism

The molecular mechanism of 4-Bromobenzaldehyde oxime involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent or non-covalent bonds with their active sites. For example, 4-Bromobenzaldehyde oxime can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

属性

IUPAC Name |

(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIZGAXKZZRCBN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)

![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)

![5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B1277487.png)